

Trimesitylborane vs. B(C₆F₅)₃: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Trimesitylborane

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For researchers, scientists, and drug development professionals, the choice of a Lewis acid is a critical parameter that can define the success of a synthetic route or catalytic process. This guide provides an in-depth, data-driven comparison of two prominent triarylborane Lewis acids: **Trimesitylborane** (B(Mes)₃) and Tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful and widely utilized Lewis acid, renowned for its high reactivity stemming from the potent electron-withdrawing nature of its pentafluorophenyl rings.[1] In contrast, **Trimesitylborane**, or B(Mes)₃, offers a unique combination of moderate Lewis acidity and significant steric bulk from its three mesityl (2,4,6-trimethylphenyl) substituents. This steric hindrance is a defining feature, leading to its frequent application in Frustrated Lewis Pair (FLP) chemistry.[2]

This guide will delve into the quantitative measures of their Lewis acidity, their comparative performance in key chemical transformations, and the experimental protocols for these evaluations.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of boranes can be quantified using various experimental and computational methods. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid, is a widely accepted experimental scale.[3][4] The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.

Lewis Acid	Gutmann-Beckett Acceptor Number (AN)	Fluoride Ion Affinity (FIA) (kJ/mol)	Notes
$\text{B}(\text{C}_6\text{F}_5)_3$	82[3]	448[5]	A strong Lewis acid due to the electron-withdrawing C_6F_5 groups.
$\text{B}(\text{Mes})_3$	Not reported, but qualitatively much lower	Not reported	Considered a weaker Lewis acid due to the less electron-withdrawing nature and significant steric hindrance of the mesityl groups. In many reactions where $\text{B}(\text{C}_6\text{F}_5)_3$ is highly active, $\text{B}(\text{Mes})_3$ is often found to be inactive.[6]

Comparative Performance in Key Applications

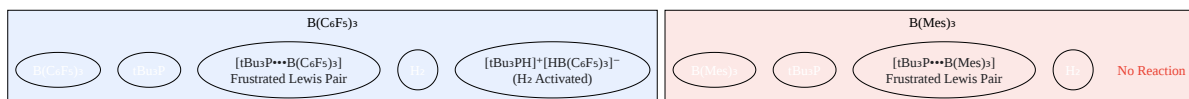
The differing electronic and steric profiles of $\text{B}(\text{Mes})_3$ and $\text{B}(\text{C}_6\text{F}_5)_3$ lead to distinct reactivities in various chemical transformations, most notably in Frustrated Lewis Pair (FLP) chemistry and catalysis.

Frustrated Lewis Pair (FLP) Chemistry: Activation of Dihydrogen

FLPs are combinations of sterically encumbered Lewis acids and bases that are prevented from forming a classical adduct. This "frustration" allows them to cooperatively activate small molecules like H_2 .

A common FLP system involves a phosphine as the Lewis base and a borane as the Lewis acid. The combination of tri-tert-butylphosphine (tBu_3P) with $\text{B}(\text{C}_6\text{F}_5)_3$ readily activates H_2 . In

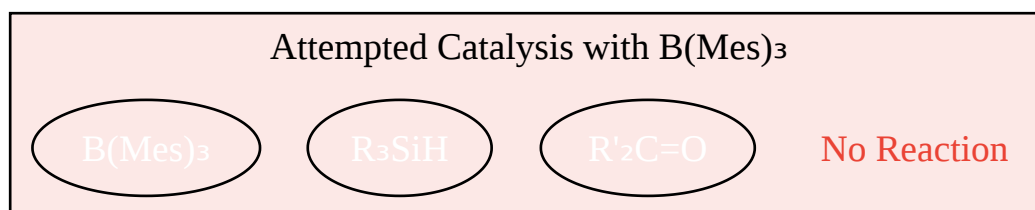
contrast, the analogous combination of $t\text{Bu}_3\text{P}$ with $\text{B}(\text{Mes})_3$ or its close structural analog, tris(2,4,6-trimethylphenyl)borane, shows no reaction with H_2 .^[6] This stark difference in reactivity underscores the significantly lower Lewis acidity of $\text{B}(\text{Mes})_3$, which is insufficient to facilitate the heterolytic cleavage of the H-H bond in this context.



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Catalytic Hydrosilylation of Carbonyls

$\text{B}(\text{C}_6\text{F}_5)_3$ is an effective catalyst for the hydrosilylation of aldehydes and ketones.^[4] The proposed mechanism involves the activation of the silane by the borane, generating a highly electrophilic silylium-like species that then reduces the carbonyl compound. In a comparative study on the hydroboration of phenylacetylene, a reaction mechanistically related to hydrosilylation, $\text{B}(\text{C}_6\text{F}_5)_3$ was shown to be an active catalyst, whereas $\text{B}(\text{Mes})_3$ was found to be inactive under the same conditions. This again highlights the superior catalytic performance of $\text{B}(\text{C}_6\text{F}_5)_3$ due to its higher Lewis acidity.



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Experimental Protocols

Gutmann-Beckett Method for Lewis Acidity Determination

Objective: To quantitatively measure the Lewis acidity of a borane by determining its Acceptor Number (AN).

Materials:

- Borane sample (e.g., $B(C_6F_5)_3$)
- Triethylphosphine oxide (Et_3PO)
- Anhydrous deuterated solvent (e.g., $CDCl_3$ or C_6D_6)
- NMR tubes

Procedure:

- Prepare a solution of the borane (e.g., 0.06 mmol) in the chosen deuterated solvent (0.6 mL).
- In a separate vial, prepare a solution of Et_3PO (0.06 mmol) in the same deuterated solvent (0.6 mL).
- Record the $^{31}P\{^1H\}$ NMR spectrum of the Et_3PO solution to determine the chemical shift of the free phosphine oxide.
- Add the borane solution to the Et_3PO solution and stir for 5 minutes at room temperature.
- Record the $^{31}P\{^1H\}$ NMR spectrum of the mixture to determine the chemical shift of the borane- Et_3PO adduct.
- Calculate the change in chemical shift ($\Delta\delta^{31}P$).
- The Acceptor Number (AN) can be calculated using the formula: $AN = 2.21 \times (\delta_{\text{adduct}} - \delta_{\text{free}})$.^[3]

General Protocol for FLP-Mediated Hydrogen Activation

Objective: To qualitatively assess the ability of a borane-phosphine FLP to activate molecular hydrogen.

Materials:

- Borane ($\text{B}(\text{C}_6\text{F}_5)_3$ or $\text{B}(\text{Mes})_3$)
- Sterically hindered phosphine (e.g., tBu_3P)
- Anhydrous, non-coordinating solvent (e.g., toluene- d_8)
- NMR tube equipped with a J. Young valve
- Hydrogen gas (H_2)

Procedure:

- In a glovebox, dissolve the borane (1 equivalent) and the phosphine (1 equivalent) in the deuterated solvent in an NMR tube.
- Record the ^1H , ^{11}B , and ^{31}P NMR spectra of the initial mixture.
- Pressurize the NMR tube with H_2 gas (typically 1-4 atm).
- Monitor the reaction by NMR spectroscopy over time.
- Formation of the phosphonium borohydride salt, $[\text{R}_3\text{PH}]^+[\text{HB}(\text{Ar})_3]^-$, is indicative of H_2 activation and can be identified by the appearance of new signals in the ^1H , ^{11}B , and ^{31}P NMR spectra. For example, a characteristic B-H signal will appear in the ^{11}B NMR spectrum.

General Protocol for Catalytic Hydrosilylation of Acetophenone

Objective: To compare the catalytic activity of $\text{B}(\text{C}_6\text{F}_5)_3$ and $\text{B}(\text{Mes})_3$ in the hydrosilylation of a ketone.

Materials:

- Borane catalyst ($\text{B}(\text{C}_6\text{F}_5)_3$ or $\text{B}(\text{Mes})_3$, typically 1-5 mol%)
- Acetophenone
- Silane (e.g., triethylsilane or triphenylsilane)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a flame-dried flask under an inert atmosphere, add the borane catalyst.
- Add the solvent, followed by acetophenone and the silane.
- Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
- Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO_3) and extract the product with an organic solvent.
- Dry the organic layer, concentrate in vacuo, and purify the resulting silyl ether by column chromatography.
- Compare the reaction times and yields obtained with $\text{B}(\text{C}_6\text{F}_5)_3$ and $\text{B}(\text{Mes})_3$ to assess their relative catalytic efficiencies.

Conclusion

Trimesitylborane and Tris(pentafluorophenyl)borane represent two extremes in the landscape of triarylborane Lewis acids. $\text{B}(\text{C}_6\text{F}_5)_3$ is a highly potent Lewis acid, making it an excellent choice for a wide range of catalytic applications where strong electrophilic activation is required. Its high reactivity, however, can sometimes be a drawback, leading to undesired side reactions.

On the other hand, $\text{B}(\text{Mes})_3$ is a significantly weaker Lewis acid, with its reactivity being largely dominated by its steric bulk. While it is often inactive in reactions where $\text{B}(\text{C}_6\text{F}_5)_3$ excels, its

steric profile makes it a valuable component in Frustrated Lewis Pair chemistry, although its utility is limited to pairing with very strong Lewis bases.

The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation. For applications demanding high Lewis acidity and catalytic turnover, $B(C_6F_5)_3$ is the superior choice. For investigations into FLP chemistry, particularly with highly basic partners, $B(Mes)_3$ may be considered, although its weaker Lewis acidity must be taken into account. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their specific synthetic and catalytic needs.

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